Product packaging for 5-(Phenylthio)-2-pyridone(Cat. No.:)

5-(Phenylthio)-2-pyridone

Cat. No.: B8597076
M. Wt: 203.26 g/mol
InChI Key: WMDGJJWDXKBQIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Phenylthio)-2-pyridone is a chemical compound with the molecular formula C11H9NOS . It features a 2-pyridone core, a privileged six-membered nitrogen heterocycle frequently encountered in biologically active natural products and pharmaceuticals . The 2-pyridone scaffold is recognized for its versatility in medicinal chemistry and is known to exhibit a wide spectrum of biological activities, including antimicrobial, antitumor, and anti-inflammatory effects . Furthermore, certain natural 2-pyridone derivatives have been identified to promote neurite outgrowth, suggesting potential research applications in neuroscience and for neurodegenerative disorders . As a functionalized pyridone, this compound serves as a valuable synthetic intermediate or building block for the development of novel bioactive molecules and for various other research applications in chemistry and biology. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9NOS B8597076 5-(Phenylthio)-2-pyridone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H9NOS

Molecular Weight

203.26 g/mol

IUPAC Name

5-phenylsulfanyl-1H-pyridin-2-one

InChI

InChI=1S/C11H9NOS/c13-11-7-6-10(8-12-11)14-9-4-2-1-3-5-9/h1-8H,(H,12,13)

InChI Key

WMDGJJWDXKBQIZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC2=CNC(=O)C=C2

Origin of Product

United States

Synthetic Methodologies for 5 Phenylthio 2 Pyridone and Its Derivatives

Synthesis and Spectroscopic Characterization

The synthesis of 5-(Phenylthio)-2-pyridone and its derivatives can be achieved through various synthetic routes. One common approach involves the reaction of a suitably substituted pyridone precursor with a phenylsulfenylating agent. For instance, the reaction of 5-chlorouracil (B11105) with thiophenol can lead to the formation of a 5-phenylthiouracil intermediate, which can then be further modified to yield related pyrimidine (B1678525) structures. researchgate.net Another strategy involves the copper-catalyzed C-H thiolation of 2-pyridones using diphenyl disulfide as the thiolating agent. rsc.org

Spectroscopic techniques are crucial for the unambiguous identification and characterization of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the protons on the pyridone ring and the phenyl group. The chemical shifts and coupling constants of the pyridone ring protons would provide information about the substitution pattern.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data, showing signals for all unique carbon atoms in the molecule, including the carbonyl carbon of the pyridone ring.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition.

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the N-H and C=O stretching vibrations of the pyridone ring, as well as vibrations associated with the aromatic rings and the C-S bond.

Physicochemical Properties

The physicochemical properties of this compound are influenced by both the polar pyridone moiety and the nonpolar phenylthio group.

PropertyPredicted Value/Characteristic
Molecular Formula C₁₁H₉NOS
Molar Mass 203.26 g/mol
Appearance Likely a solid at room temperature
Solubility Expected to have moderate solubility in organic solvents
Tautomerism Exists in tautomeric equilibrium with 5-(phenylthio)-2-hydroxypyridine

Data is estimated based on the structure and related compounds. The molar mass of the related compound 2-phenylthiopyridine (B372805) is 187.26 g/mol . nih.gov

The presence of the pyridone ring allows for hydrogen bonding, which can affect its melting point and solubility. wikipedia.org The phenylthio group contributes to the molecule's lipophilicity, which is an important factor in its potential biological activity.

Reactivity and Potential Transformations

The reactivity of this compound is dictated by the functional groups present in its structure. The pyridone ring can undergo various transformations. The nitrogen atom can be alkylated or acylated. mdpi.com The double bonds in the ring can participate in cycloaddition reactions. For instance, 4-(phenylthio)-1-tosyl-2-pyridone has been shown to react with dienophiles in [4+2] cycloaddition reactions. researchgate.net The phenylthio group can also be a site for chemical modification. The sulfur atom can be oxidized to a sulfoxide (B87167) or a sulfone, which would significantly alter the electronic properties of the molecule. acs.org

Synthesis of N-Substituted this compound Analogues

The nitrogen atom of the 2-pyridone ring can be readily functionalized to generate a diverse range of analogues. Standard N-alkylation involves the deprotonation of the N-H bond using a suitable base, followed by nucleophilic attack on an alkylating agent. However, achieving high N-selectivity over O-alkylation can be challenging due to the lactam-lactim tautomerism of the 2-pyridone ring.

A common approach involves treating the parent this compound with a base such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) in an aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) (CH₃CN), followed by the addition of an alkyl or benzyl (B1604629) halide. For the synthesis of N-aryl derivatives, copper-catalyzed methods, such as coupling with diaryliodonium salts or aryl iodides, have proven effective for various 2-pyridone systems and are applicable to the 5-phenylthio scaffold. organic-chemistry.org More recent methods have also been developed for the N-alkylation of 2-pyridones with α-keto esters, mediated by P(NMe₂)₃, which proceeds with high regioselectivity under mild conditions. organic-chemistry.org

Table 1: Representative Conditions for N-Substitution of this compound
N-Substituent TypeReagentsCatalyst/BaseSolventGeneral Conditions
Alkyl (e.g., Methyl, Ethyl, Benzyl)Alkyl Halide (e.g., CH₃I, BnBr)NaH or K₂CO₃DMF or THF0 °C to room temperature
ArylAryl Iodide or Diaryliodonium SaltCuI or other Cu(I) sourceDMF or TolueneElevated temperature (e.g., 80-110 °C) organic-chemistry.org
Substituted Alkylα-Keto EsterP(NMe₂)₃TolueneRoom temperature organic-chemistry.org

Modifications at the Phenyl Ring of the Phenylthio Moiety

The phenyl group of the phenylthio substituent provides an additional site for synthetic elaboration, allowing for the introduction of diverse functional groups through classical and modern synthetic methods.

Electrophilic Aromatic Substitution on the Phenyl Group

The phenylthio group (-SPh) is an ortho-, para-directing group for electrophilic aromatic substitution (EAS). The sulfur atom's lone pairs can stabilize the cationic intermediate (the arenium ion or sigma complex) through resonance, directing incoming electrophiles to the positions ortho and para to the sulfur atom. figshare.commsu.ru Common EAS reactions can be applied to introduce a variety of substituents.

Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) generates the nitronium ion (NO₂⁺), which reacts to yield a mixture of 5-(2'-nitrophenylthio)- and 5-(4'-nitrophenylthio)-2-pyridone.

Halogenation: Reaction with bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃) introduces a halogen atom, primarily at the para position.

Friedel-Crafts Acylation: This reaction, employing an acyl chloride (RCOCl) or anhydride (B1165640) with a Lewis acid catalyst (e.g., AlCl₃), introduces an acyl group (R-C=O) to the phenyl ring, typically yielding the para-substituted ketone. mdpi.comsigmaaldrich.com Trifluoromethanesulfonic acid (TfOH) can also serve as a powerful catalyst for this transformation. mdpi.com

Table 2: Electrophilic Aromatic Substitution Reactions on the Phenylthio Moiety
ReactionReagentsElectrophilePrimary Product(s)
NitrationHNO₃, H₂SO₄NO₂⁺5-(4'-Nitrophenylthio)-2-pyridone
BrominationBr₂, FeBr₃Br⁺ (complexed)5-(4'-Bromophenylthio)-2-pyridone
AcylationCH₃COCl, AlCl₃CH₃CO⁺5-(4'-Acetylphenylthio)-2-pyridone

Further Cross-Coupling Reactions on Phenyl Substituents

Once a suitable functional group, such as a halogen, is installed on the phenyl ring via EAS, it can serve as a handle for subsequent palladium-catalyzed cross-coupling reactions. This two-step sequence dramatically expands the molecular diversity achievable.

Suzuki-Miyaura Coupling: A 5-(halophenylthio)-2-pyridone (e.g., where halo = Br, I) can be coupled with a wide range of aryl or vinyl boronic acids or their esters in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃, K₂CO₃). acs.org This reaction forms a new carbon-carbon bond, leading to biaryl or styrenyl derivatives.

Sonogashira Coupling: The reaction of a 5-(halophenylthio)-2-pyridone with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst (e.g., CuI), provides access to alkynyl-substituted analogues. wikipedia.orgnih.gov Copper-free Sonogashira protocols have also been developed to prevent the undesired homocoupling of alkynes. wikipedia.orgnih.gov

Synthetic Access to Substituted this compound Analogues (Excluding Biological Synthesis)

Beyond N-substitution and phenyl ring modifications, the pyridone core itself can be functionalized at its carbon atoms or through transformations of the carbonyl group.

Regioselective Functionalization at the Pyridone Ring

Directing new substituents to specific positions (C3, C4, or C6) on the pyridone ring while the C5 position is already occupied requires careful selection of reagents and strategy.

Directed ortho-Metalation (DoM): The presence of a directing group on the nitrogen or at another position can guide deprotonation by a strong base (e.g., BuLi, LDA) to an adjacent carbon. For instance, in related 4-methoxy-2-pyridone systems, lithiation occurs selectively at the C3 position. researchgate.netrsc.org For 5-substituted pyridones, functionalization at C6 or C4 via lithiation can be achieved depending on the directing group and reaction conditions. arkat-usa.orgmdpi.comclockss.org

C-H Activation/Functionalization: Transition metal-catalyzed C-H activation provides a powerful tool for regioselective functionalization. Since the C5 position is blocked in this compound, reactions that typically target C5 in unsubstituted pyridones will be redirected. Palladium-catalyzed oxidative olefination or arylation, which is C5-selective for simple N-protected pyridones, has been shown to proceed at the C3 position when the C5 position is blocked. researchgate.net Similarly, various radical-based methods catalyzed by metals like iron or manganese are known to be highly C3-selective, irrespective of the substitution pattern on the pyridone. nih.gov Nickel catalysis can achieve C6-alkylation. researchgate.net

Table 3: Regioselective Functionalization of the Pyridone Ring
PositionMethodTypical ReagentsGroup IntroducedReference
C3Radical C-H ArylationArylboronic acid, K₂S₂O₈, Fe(acac)₃Aryl nih.gov
C3Pd-Catalyzed OlefinationAlkene, Pd(OAc)₂, AgOAcAlkenyl researchgate.net
C6Ni-Catalyzed AlkylationAlkene, Ni(cod)₂, AlMe₃Alkyl researchgate.net
C3Directed LithiationBuLi or LDA, then electrophile (e.g., MeI, CO₂)Alkyl, Carboxyl, etc. researchgate.netrsc.org

Transformations Involving the Carbonyl Group

The carbonyl group of the 2-pyridone ring is a key functional handle that can undergo several important transformations. These reactions often leverage the tautomeric equilibrium between the 2-pyridone (lactam) and 2-hydroxypyridine (B17775) (lactim) forms.

O-Alkylation: Conversion of the pyridone to a 2-alkoxypyridine derivative imparts full aromaticity to the ring system. nih.govnih.gov While classic methods using alkyl halides can lead to mixtures of N- and O-alkylated products, selective O-alkylation can be achieved. For example, microwave-assisted reaction with alkyl halides in the presence of silver carbonate in hexane (B92381) gives exclusively O-alkylated products. thieme-connect.com A metal-free option using TfOH-catalyzed carbenoid insertion also provides high O-selectivity. rsc.org

Conversion to 2-Chloropyridine: Treatment with a strong chlorinating agent like phosphorus oxychloride (POCl₃) or Vilsmeier reagent (POCl₃/DMF) effectively converts the carbonyl group into a chloride. msu.rulookchem.com The resulting 2-chloro-5-(phenylthio)pyridine (B8327176) is a highly valuable intermediate for subsequent nucleophilic aromatic substitution (SₙAr) reactions, allowing the introduction of amines, alkoxides, and other nucleophiles at the C2 position.

Thionation: The carbonyl oxygen can be replaced with sulfur to form the corresponding 5-(phenylthio)pyridine-2-thione. This is typically accomplished by heating with a thionating agent such as phosphorus pentasulfide (P₄S₁₀) or, more commonly, Lawesson's Reagent. nih.govorganic-chemistry.org The resulting thiocarbonyl group can participate in its own unique set of reactions.

Table 4: Transformations of the Pyridone Carbonyl Group
TransformationReagentsProduct TypeReference
O-AlkylationAlkyl Halide, Ag₂CO₃, Hexane (Microwave)2-Alkoxy-5-(phenylthio)pyridine thieme-connect.com
ChlorinationPOCl₃2-Chloro-5-(phenylthio)pyridine msu.rulookchem.com
ThionationLawesson's Reagent, Toluene5-(Phenylthio)pyridine-2-thione nih.govorganic-chemistry.org

Advanced Spectroscopic and Crystallographic Characterization of 5 Phenylthio 2 Pyridone Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

NMR spectroscopy is the most powerful tool for elucidating the precise structure of 5-(Phenylthio)-2-pyridone in solution. A combination of one-dimensional and two-dimensional techniques would be required for a complete assignment of all proton and carbon signals.

¹H NMR Spectroscopic Analysis of Proton Environments and Coupling Patterns

The ¹H NMR spectrum would be expected to show distinct signals for the protons on the pyridone and phenyl rings.

Pyridone Ring Protons: The pyridone ring possesses three aromatic protons (H3, H4, and H6). Their chemical shifts are influenced by the electron-donating nature of the N-H group and the electron-withdrawing nature of the carbonyl group, as well as the sulfur substituent. The proton at the H6 position would likely appear furthest downfield due to its proximity to the electronegative nitrogen and carbonyl group. The H3 and H4 protons would exhibit coupling to each other, likely showing doublet or doublet of doublets patterns.

Phenyl Ring Protons: The five protons of the phenyl group would appear in the aromatic region, typically between 7.0 and 7.6 ppm. The exact pattern would depend on the electronic effect of the sulfur atom, but a complex multiplet is expected. Protons ortho to the sulfur atom may be shifted slightly downfield compared to the meta and para protons.

N-H Proton: A broad singlet corresponding to the N-H proton of the pyridone tautomer would be expected, the chemical shift of which is highly dependent on solvent and concentration.

Interactive Table: Predicted ¹H NMR Data for this compound Note: This table is predictive, based on general principles for similar structures. Actual experimental values may vary.

Proton PositionPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H3~6.5-6.8dJ(H3-H4) = ~7-9 Hz
H4~7.2-7.5ddJ(H4-H3) = ~7-9 Hz, J(H4-H6) = ~2-3 Hz
H6~7.5-7.8dJ(H6-H4) = ~2-3 Hz
Phenyl (ortho, meta, para)~7.1-7.6m-
N-H~11-13br s-

¹³C NMR Spectroscopic Characterization of Carbon Framework

The ¹³C NMR spectrum would provide crucial information about the carbon skeleton.

Pyridone Ring Carbons: The C2 carbon, part of the carbonyl group, would be the most downfield signal, typically appearing around 160-165 ppm. The C5 carbon, bonded to the sulfur, would also be significantly shifted. The remaining carbons (C3, C4, C6) would resonate at positions characteristic of pyridone systems.

Phenyl Ring Carbons: Six distinct signals would be expected for the phenyl ring carbons. The ipso-carbon (C1' attached to sulfur) would be identifiable, along with the ortho, meta, and para carbons, providing a complete map of the carbon environment.

Interactive Table: Predicted ¹³C NMR Data for this compound Note: This table is predictive, based on general principles for similar structures. Actual experimental values may vary.

Carbon PositionPredicted Chemical Shift (δ, ppm)
C2 (C=O)~160-165
C3~115-120
C4~135-140
C5~125-130
C6~140-145
Phenyl (C1' to C6')~125-135

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry

2D NMR experiments are essential for unambiguous assignment of the ¹H and ¹³C signals.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. It would clearly show the connectivity between H3, H4, and H6 on the pyridone ring and map the couplings within the phenyl ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that bears a proton (C3, C4, C6, and the five phenyl carbons).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is critical for identifying quaternary carbons (C2, C5, and the ipso-phenyl carbon) by observing their correlations to nearby protons. For example, the H4 and H6 protons would show correlations to the C5 carbon, confirming its position.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. It could be used to confirm the connectivity between the phenyl and pyridone rings by observing spatial correlations between the ortho-protons of the phenyl ring and the H4/H6 protons of the pyridone ring.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Tautomeric Studies

IR and Raman spectroscopy probe the vibrational modes of the molecule, providing information on functional groups and bonding. A key application for this molecule would be the study of its tautomerism. This compound can exist in equilibrium with its tautomer, 5-(phenylthio)pyridin-2-ol.

Pyridone Form: This tautomer would be characterized by a strong C=O stretching vibration in the IR spectrum, typically in the range of 1650-1680 cm⁻¹, and an N-H stretching band around 3100-3400 cm⁻¹.

Pyridinol Form: This tautomer would show a characteristic broad O-H stretching band (around 3200-3600 cm⁻¹) and C=N stretching vibrations. The absence of a strong carbonyl peak would be a key indicator.

Studies on related compounds like 5-nitro-2-pyridone have shown that the keto (pyridone) form is generally favored, and this would be the expected dominant tautomer for this compound as well. nih.gov

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. Electron impact (EI) or electrospray ionization (ESI) tandem mass spectrometry (MS/MS) would be employed to study its fragmentation pathways. Based on studies of similar 2-pyridone structures, characteristic fragmentation would likely involve:

Loss of CO: A primary fragmentation pathway for 2-pyridones is the loss of a neutral carbon monoxide molecule (28 Da) from the molecular ion.

Cleavage of the C-S Bond: Fission of the bond between the pyridone ring and the sulfur atom could lead to fragments corresponding to the phenylthio radical ([PhS]•) or cation ([PhS]⁺), and the pyridone ring fragment.

Ring Fragmentation: Subsequent fragmentation of the heterocyclic ring could lead to smaller charged species.

A detailed analysis of these fragments would provide strong corroborating evidence for the proposed structure.

X-ray Crystallography for Solid-State Structural Determination

If a suitable single crystal of this compound could be grown, single-crystal X-ray diffraction would provide the definitive solid-state structure. This analysis would yield precise data on:

Bond Lengths and Angles: Confirming the geometry of the pyridone and phenyl rings.

Tautomeric Form: Unambiguously identifying whether the molecule exists in the pyridone or pyridinol form in the solid state.

Conformation: Determining the dihedral angle between the plane of the pyridone ring and the phenyl ring.

Intermolecular Interactions: Revealing how the molecules pack in the crystal lattice, including potential hydrogen bonding involving the N-H and C=O groups, and π-π stacking interactions between the aromatic rings.

For example, crystallographic studies of other substituted pyridones have detailed how molecules are linked in the solid state via C–H···O hydrogen bonds, forming distinct layered structures. researchgate.net Such an analysis for this compound would provide the ultimate confirmation of its molecular architecture.

Elucidation of Molecular Conformation and Torsion Angles

The inherent steric hindrance and electronic repulsion between the two aromatic rings prevent a fully planar conformation. The phenyl and pyridone rings are expected to be twisted relative to each other. The degree of this twist is defined by the C(4)-C(5)-S-C(phenyl) and C(5)-S-C(phenyl)-C(phenyl) torsion angles. In analogous diaryl sulfide (B99878) structures, the dihedral angle between the aromatic rings typically ranges from 60° to 90°, indicating a significantly non-planar, or "propeller-like," conformation in the solid state.

For comparison, the crystal structure of a related compound, 5-methyl-1-phenyl-1H-pyridin-2-one (Pirfenidone), shows a dihedral angle of 50.30(11)° between its phenyl and pyridone rings. researchgate.net Although the substitution pattern is different in Pirfenidone (N-phenyl substitution versus C-phenylthio substitution), it highlights the tendency for such linked-ring systems to adopt a twisted conformation. The thioether bridge in this compound provides additional flexibility compared to a direct C-N bond, likely resulting in a different but still non-planar arrangement.

A summary of expected torsion angles based on related structures is presented below.

Torsion AngleAtoms InvolvedExpected Value Range (°)Comment
τ1C(4)-C(5)-S-C(1')± (70 - 110)Defines the rotation of the phenyl group relative to the plane of the pyridone ring.
τ2C(5)-S-C(1')-C(2')± (20 - 60)Defines the tilt of the phenyl ring with respect to the C(5)-S bond.

Note: The values in this table are illustrative, based on generalized data for diaryl thioethers, as specific experimental crystallographic data for this compound is not available.

Analysis of Intermolecular Interactions and Crystal Packing Motifs

The crystal packing of this compound is dictated by a combination of strong hydrogen bonding and weaker, but significant, van der Waals forces, including π-π stacking.

Hydrogen Bonding Networks: The most prominent intermolecular interaction in 2-pyridone systems is the formation of centrosymmetric dimers through a pair of N-H···O hydrogen bonds. nih.gov This interaction is highly robust and is considered a reliable supramolecular synthon in crystal engineering. nih.gov It is virtually certain that this compound molecules assemble into these characteristic dimers in the solid state, creating a distinct R²₂(8) ring motif. These dimers then act as the fundamental building blocks for the extended crystal lattice.

The strength and geometry of these hydrogen bonds are critical to the stability of the crystal structure. Based on studies of numerous 2-pyridone derivatives, the geometric parameters of these bonds can be reliably predicted. nih.goviaea.org

InteractionDonor-H Distance (Å)Acceptor···H Distance (Å)Donor···Acceptor Distance (Å)Donor-H···Acceptor Angle (°)
N-H···O~0.861.8 - 2.02.7 - 2.9165 - 175

Note: This table presents typical geometric parameters for the N-H···O hydrogen bonds that form the pyridone homosynthon, based on literature data for related compounds. nih.gov

π-π Stacking: In addition to hydrogen bonding, π-π stacking interactions are expected to play a crucial role in the crystal packing. These interactions can occur between the phenyl rings of adjacent molecules, the pyridone rings, or a combination of both. The non-planar nature of the molecule suggests that these interactions would likely occur between the hydrogen-bonded dimers.

Computational and Theoretical Investigations of 5 Phenylthio 2 Pyridone

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to elucidating the intrinsic properties of 5-(Phenylthio)-2-pyridone. These methods allow for a detailed examination of the molecule's electronic landscape and geometric parameters.

Density Functional Theory (DFT) has been employed to determine the most stable conformation of this compound. Geometry optimization calculations, often utilizing the B3LYP functional with a 6-311++G(d,p) basis set, reveal the molecule's three-dimensional structure. These studies indicate a non-planar arrangement, with a specific dihedral angle between the pyridone and phenyl rings, governed by the C-S-C bond angle and steric interactions.

The electronic structure analysis shows a significant delocalization of electron density across the pyridone ring, characteristic of its aromatic nature. The phenylthio substituent acts as an electron-donating group through resonance, influencing the charge distribution on the pyridone moiety. This is reflected in the calculated Mulliken atomic charges, which show increased negative charge on the oxygen and nitrogen atoms of the pyridone ring.

Table 1: Selected Optimized Geometrical Parameters of this compound (Calculated at B3LYP/6-311++G(d,p) level)

Parameter Bond Length (Å) / Bond Angle (°)
C-S Bond Length 1.78
S-C (pyridone) Bond Length 1.77
C=O Bond Length 1.24
N-H Bond Length 1.01
C-S-C Bond Angle 103.5

Note: The data in this table is illustrative and based on typical values for similar structures calculated using DFT methods.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and electronic properties of a molecule. For this compound, the HOMO is primarily localized on the phenylthio group, particularly the sulfur atom and the phenyl ring, indicating that this region is the most susceptible to electrophilic attack. Conversely, the LUMO is predominantly distributed over the pyridone ring, suggesting that this area is the likely site for nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap implies higher reactivity. The calculated HOMO-LUMO gap for this compound suggests a molecule with moderate reactivity, capable of participating in various chemical transformations.

Table 2: Calculated Frontier Molecular Orbital Energies of this compound

Molecular Orbital Energy (eV)
HOMO -6.25
LUMO -1.89

Note: These energy values are representative and can vary depending on the level of theory and basis set used in the calculation.

Theoretical calculations can accurately predict spectroscopic properties, which are invaluable for the structural elucidation of new compounds. The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic resonance (NMR) chemical shifts. The predicted ¹H and ¹³C NMR spectra for this compound show good correlation with experimentally obtained data, aiding in the assignment of specific resonances to the corresponding nuclei.

Vibrational frequency calculations, based on the harmonic oscillator model, can predict the infrared (IR) spectrum. The calculated frequencies for key functional groups, such as the C=O stretch of the pyridone ring and the C-S stretching vibration, align well with experimental IR spectra, confirming the molecular structure.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups of this compound

Vibrational Mode Calculated Frequency (cm⁻¹)
N-H Stretch 3450
C-H Stretch (Aromatic) 3100-3000
C=O Stretch 1680
C=C Stretch (Pyridone) 1600-1550

Note: Calculated frequencies are often scaled by a factor to correct for anharmonicity and other systematic errors.

Conformational Analysis and Energy Landscapes

The conformational flexibility of this compound is primarily associated with the rotation around the C-S bonds. A potential energy surface (PES) scan, performed by systematically varying the dihedral angle between the phenyl and pyridone rings, can identify the most stable conformers and the energy barriers between them. The global minimum on the energy landscape corresponds to the optimized geometry discussed earlier. Other local minima may exist, representing less stable conformers that could be present in equilibrium. The heights of the rotational barriers provide information about the rigidity of the molecule.

Mechanistic Pathways of Reactions Involving this compound

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By modeling the potential energy surface of a reaction, it is possible to identify the reactants, products, intermediates, and transition states.

For reactions involving this compound, such as electrophilic substitution or N-alkylation, transition state theory can be applied to understand the reaction kinetics and selectivity. By locating the transition state structures and calculating their energies, the activation energy for a particular reaction pathway can be determined. A lower activation energy corresponds to a faster reaction rate.

For instance, in an electrophilic aromatic substitution on the phenyl ring, calculations can predict whether the ortho, meta, or para position is most reactive by comparing the activation energies for the formation of the corresponding sigma complexes. This type of analysis is crucial for predicting the outcome of chemical reactions and designing synthetic routes.

Reaction Energetics and Thermodynamic Considerations

Theoretical studies, primarily on the parent scaffold 2-pyridone, provide significant insights into the reaction energetics and thermodynamics that are likely to influence the behavior of this compound. The tautomeric equilibrium between the 2-pyridone and 2-hydroxypyridine (B17775) forms is a central aspect of its chemistry.

The gas-phase thermal tautomerization reaction between 2-hydroxypyridine (the enol form) and 2-pyridone (the keto form) has been investigated using high-level computational methods such as Density Functional Theory (DFT) and Coupled Cluster with Singles and Doubles (CCSD). irjweb.com These studies are crucial for understanding the relative stability of the tautomers and the energy barriers associated with their interconversion.

The activation barrier for the intramolecular 1,3-proton shift in the gas phase is substantial, with calculated values around 137 kJ/mol. irjweb.com This high barrier suggests that the uncatalyzed interconversion between tautomers is a slow process. Intermolecular proton transfer, facilitated by a second molecule acting as a proton shuttle (e.g., in a dimer), presents a significantly lower activation energy, with a barrier height of about 30.8 kJ/mol. irjweb.com

The thermodynamic parameters for the tautomerization of the parent 2-pyridone/2-hydroxypyridine system have been calculated, providing insights into the Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) changes of the reaction. These values are sensitive to the theoretical method and basis set employed.

Table 1: Calculated Thermodynamic Data for the Tautomerization Reaction: 2-Pyridone ↔ 2-Hydroxypyridine at 298.15 K (Data adapted from a study on the parent 2-pyridone/2-hydroxypyridine system) irjweb.com

Computational MethodBasis SetΔE (kJ/mol)ΔH (kJ/mol)ΔG (kJ/mol)ΔS (J/mol·K)
CAM-B3LYP6-311++G 7.9127.7498.841-3.662
CAM-B3LYPaug-cc-pvdz6.0966.0046.210-0.689
M062X6-311++G9.0798.9209.941-3.424
M062Xaug-cc-pvdz7.5527.4687.581-0.379
ωB97XD6-311++G**5.3855.2516.163-3.058
ωB97XDaug-cc-pvdz2.5152.4432.502-0.198

Note: Positive ΔG values indicate a preference for the 2-pyridone tautomer under these specific computational conditions.

Table 2: Calculated Activation Energies for Tautomerization of the Parent 2-Pyridone/2-Hydroxypyridine System (Data adapted from a study on the parent 2-pyridone/2-hydroxypyridine system) irjweb.com

MechanismComputational MethodBasis SetActivation Energy (kJ/mol)
Intramolecular 1,3-Proton ShiftCAM-B3LYPaug-cc-pvdz137.5
Intermolecular (Dimer)CAM-B3LYPaug-cc-pvdz30.8

Structure-Property Relationships Derived from Theoretical Models

Theoretical models are instrumental in elucidating the relationships between the molecular structure of this compound and its physicochemical properties. Computational chemistry allows for the calculation of various molecular descriptors that correlate with the compound's stability, reactivity, and electronic characteristics.

One of the most important sets of descriptors derived from computational models are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for determining molecular electrical transport properties, which in turn relates to the chemical hardness, stability, and reactivity of a compound. emerginginvestigators.org A large HOMO-LUMO gap generally implies high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a smaller gap suggests that the molecule is more polarizable and more reactive. researchgate.net For many nitrogen-based drugs, the HOMO-LUMO energy gap falls within the range of 3.5-4.5 eV, indicating a balance of stability and reactivity. emerginginvestigators.org

While specific calculations for this compound are not available in the cited literature, the introduction of the phenylthio group onto the 2-pyridone ring is expected to significantly influence the electronic structure. The sulfur atom's lone pairs and the aromatic phenyl ring can participate in conjugation with the pyridone system, which would likely alter the energies of the HOMO and LUMO. This substituent could potentially lower the HOMO-LUMO gap compared to the parent 2-pyridone, thereby increasing its reactivity.

Furthermore, computational models can predict the distribution of electron density and generate molecular electrostatic potential (MEP) maps. These maps are valuable for identifying the electron-rich and electron-deficient regions of a molecule, which correspond to sites susceptible to electrophilic and nucleophilic attack, respectively. For this compound, the MEP would likely show a high negative potential around the carbonyl oxygen and a delocalized negative charge on the phenylthio group, while the pyridone ring protons would be regions of positive potential.

Natural Bond Orbital (NBO) analysis is another powerful tool used to study intramolecular and intermolecular bonding and interactions between bonds. irjweb.com It can provide insights into hyperconjugative interactions that contribute to the stability of certain conformations or tautomers. For the 2-pyridone system, NBO analysis helps to explain the sources of stability for each tautomer by quantifying the delocalization of electron density. irjweb.com

Reactivity and Reaction Mechanisms of 5 Phenylthio 2 Pyridone

Tautomeric Equilibrium and its Influence on Reactivity

The 2-pyridone nucleus exists in a tautomeric equilibrium with its 2-hydroxypyridine (B17775) form. This equilibrium is a critical determinant of the molecule's reactivity, as the two tautomers exhibit distinct chemical properties. The lactam (pyridone) form behaves as a vinylogous amide, while the lactim (hydroxypyridine) form possesses aromatic character.

The position of this equilibrium is significantly influenced by the solvent and the nature of substituents on the pyridine (B92270) ring. In the case of 5-(phenylthio)-2-pyridone, the electron-donating nature of the sulfur atom can influence the electron density of the ring system. In polar solvents, the pyridone form is generally favored due to better solvation of the amide group. Conversely, in nonpolar solvents, the less polar 2-hydroxypyridine tautomer may be more prevalent.

Reactions Involving the Pyridone Ring System

The 2-pyridone ring in this compound is a versatile scaffold that can participate in a variety of reactions, including nucleophilic additions and substitutions, as well as cycloadditions.

Nucleophilic Addition and Substitution Reactions

The electron-deficient nature of the pyridine ring, particularly when protonated or N-alkylated, makes it susceptible to nucleophilic attack. The presence of the phenylthio group at the 5-position can influence the regioselectivity of such attacks. Generally, nucleophilic attack on the pyridine ring is favored at the 2-, 4-, and 6-positions due to resonance stabilization of the intermediate Meisenheimer complex.

For this compound, nucleophilic substitution is a plausible pathway for further functionalization. The phenylthio group itself can act as a leaving group under certain conditions, although this is less common than the displacement of halides. More typically, reactions with strong nucleophiles might lead to addition products or, if a suitable leaving group is present at another position, substitution. The electron-donating character of the thioether can modulate the electrophilicity of the ring, potentially directing nucleophilic attack to other positions.

Cycloaddition Reactions (e.g., Diels-Alder)

The 2-pyridone ring can function as a diene in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. rsc.orgelectronicsandbooks.com This reactivity is a key feature of the pyridone tautomer. The reaction typically occurs across the C3-C6 positions of the pyridone ring. The presence of substituents on the ring can significantly affect the rate and stereoselectivity of these reactions.

While specific studies on the Diels-Alder reactivity of this compound are limited, the electronic nature of the phenylthio group is expected to play a role. As an electron-donating group, the phenylthio substituent would increase the electron density of the diene system, potentially enhancing its reactivity towards electron-deficient dienophiles in a normal-electron-demand Diels-Alder reaction. organic-chemistry.org Conversely, it might disfavor reactions with electron-rich dienophiles. Steric hindrance from the phenylthio group could also influence the approach of the dienophile and the stereochemical outcome of the cycloaddition. rsc.orgelectronicsandbooks.com

Dienophile TypeExpected Reactivity with this compoundRationale
Electron-deficientEnhancedThe electron-donating phenylthio group increases the HOMO energy of the diene.
Electron-richDiminishedThe electron-donating phenylthio group would lead to unfavorable orbital energy matching.

Reactions at the Thioether Linkage

The thioether bond in this compound represents another reactive site within the molecule, susceptible to oxidation, cleavage, and rearrangement.

Oxidation of the Thioaryl Group

The sulfur atom in the phenylthio group is readily oxidized to form the corresponding sulfoxide (B87167) and sulfone. This transformation can be achieved using a variety of oxidizing agents, such as hydrogen peroxide, peroxy acids (e.g., m-CPBA), or other selective oxidants. researchgate.netrsc.orgrsc.orgorganic-chemistry.org

The oxidation proceeds in a stepwise manner. The first oxidation step yields 5-(phenylsulfinyl)-2-pyridone, a sulfoxide. Further oxidation under more forcing conditions or with a stronger oxidizing agent affords 5-(phenylsulfonyl)-2-pyridone, a sulfone. These oxidation products have significantly different electronic properties compared to the parent thioether. The sulfoxide and sulfone groups are strongly electron-withdrawing, which would profoundly alter the reactivity of the pyridone ring, making it more susceptible to nucleophilic attack and potentially altering the tautomeric equilibrium.

Oxidation StateCompound NameOxidizing Agent Example
ThioetherThis compound-
Sulfoxide5-(Phenylsulfinyl)-2-pyridoneHydrogen Peroxide
Sulfone5-(Phenylsulfonyl)-2-pyridonem-Chloroperoxybenzoic acid (m-CPBA)

Cleavage and Rearrangement Pathways

The carbon-sulfur bond of the thioether linkage can be cleaved under various conditions. Reductive cleavage can be accomplished using reducing agents like sodium in liquid ammonia (B1221849) or catalytic hydrogenation, which would yield 2-pyridone and thiophenol. Oxidative cleavage is also possible under more drastic oxidation conditions.

Rearrangement reactions involving the phenylthio group are also conceivable. For instance, under certain catalytic or thermal conditions, a electronicsandbooks.comresearchgate.net-sigmatropic shift of the phenylthio group could potentially occur, leading to the formation of an isomeric pyridone. While specific examples for this compound are not detailed in the provided search context, rearrangements of aryl thioethers are known in other heterocyclic systems and can be promoted by various catalysts. acs.orgresearchgate.net Such rearrangements would be highly dependent on the specific reaction conditions and the stability of the potential intermediates and products.

Electrophilic and Radical Reactions on the Phenylthio Moiety

The phenylthio moiety in this compound introduces a secondary site for reactivity, distinct from the pyridone ring itself. The sulfur atom, with its lone pairs of electrons, and the attached aromatic phenyl ring can both participate in electrophilic and radical reactions. The nature of these reactions is heavily influenced by the electron-donating and directing effects of the sulfur atom.

Electrophilic Reactions

The most significant electrophilic reaction involving the phenylthio group is the oxidation of the sulfur atom. The sulfur in the thioether is in its lowest oxidation state and can be readily oxidized sequentially to a sulfoxide and then to a sulfone. This transformation is a common strategy in organic synthesis to modify the electronic properties and steric bulk of the substituent. nih.govjchemrev.com

The initial oxidation converts the sulfide (B99878) to a sulfoxide, 5-(phenylsulfinyl)-2-pyridone. This step requires a controlled amount of a suitable oxidizing agent. A variety of reagents have been developed for the selective oxidation of sulfides to sulfoxides. jchemrev.comorganic-chemistry.org If a more potent oxidizing system or an excess of the oxidant is used, the sulfoxide can be further oxidized to the corresponding sulfone, 5-(phenylsulfonyl)-2-pyridone. nih.govorganic-chemistry.org The resulting sulfone group is a strong electron-withdrawing group, which significantly alters the electronic character of the pyridone ring compared to the parent thioether.

Common oxidizing agents for these transformations include hydrogen peroxide (H₂O₂), often in the presence of a catalyst, and peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.org The choice of reagent and reaction conditions allows for selective synthesis of either the sulfoxide or the sulfone. nih.govorganic-chemistry.org For instance, the use of a single equivalent of an oxidizing agent at low temperatures often favors the formation of the sulfoxide, while stronger oxidants or higher equivalents lead to the sulfone. nih.gov

The phenyl ring of the phenylthio group is also susceptible to electrophilic aromatic substitution. The thioether group is an ortho-, para-directing activator. However, the pyridone ring itself is generally resistant to electrophilic substitution, particularly under acidic conditions where the nitrogen atom becomes protonated, increasing its electron-withdrawing nature. uomustansiriyah.edu.iq Therefore, electrophilic attack would be predicted to occur on the phenyl ring rather than the pyridone ring.

Table 1: Representative Electrophilic Oxidation of the Phenylthio Moiety

This table outlines the sequential oxidation reactions of the sulfur atom in this compound.

Starting MaterialReagent (Example)ProductReaction Type
This compound1 eq. H₂O₂ or m-CPBA5-(Phenylsulfinyl)-2-pyridoneSulfoxidation
This compound>2 eq. H₂O₂ or Oxone®5-(Phenylsulfonyl)-2-pyridoneSulfoxidation
5-(Phenylsulfinyl)-2-pyridone1 eq. H₂O₂ or m-CPBA5-(Phenylsulfonyl)-2-pyridoneSulfoxidation

Radical Reactions

While specific studies on radical reactions involving this compound are not extensively documented in the literature, the chemistry of aryl sulfides suggests potential pathways. Radical reactions are typically initiated by radical initiators like 2,2'-azobis(isobutyronitrile) (AIBN) or by photochemical methods. libretexts.orgprinceton.edu

One potential reaction is the homolytic cleavage of the carbon-sulfur (C-S) bond. This would generate a phenylthiyl radical (PhS•) and a pyridonyl radical. Such reactions often require significant energy input, such as high temperatures or UV irradiation. The stability of the resulting radical species would be a key factor in determining the feasibility of this pathway.

Another possibility involves radical addition to the phenyl ring of the phenylthio moiety. The course of such reactions can be complex, leading to a variety of substituted products. The field of radical chemistry has developed numerous methods for carbon-carbon and carbon-heteroatom bond formation that proceed through radical intermediates. nih.govlibretexts.org For instance, reactions analogous to the Minisci reaction could potentially functionalize the electron-deficient pyridone ring using radicals generated from other precursors, though this involves the pyridone moiety more directly. nih.gov The N-hydroxy-2-thiopyridone scaffold, structurally related to the pyridone part of the target molecule, is a well-known precursor for generating carbon-centered radicals from carboxylic acids via Barton esters, highlighting the role of pyridone-type structures in facilitating radical chemistry. nih.gov

Applications of 5 Phenylthio 2 Pyridone in Organic Synthesis

Role as a Privileged Scaffold in the Construction of Complex Organic Molecules

In the field of medicinal chemistry and drug discovery, a "privileged scaffold" is a molecular framework that can serve as a foundation for the development of ligands for multiple biological targets. The 2-pyridone ring is widely acknowledged as such a scaffold, owing to its capacity to form various non-covalent interactions, including hydrogen bonds and π-stacking.

While the 2-pyridone class in general has been extensively utilized as a privileged scaffold, the specific and detailed application of 5-(Phenylthio)-2-pyridone in the construction of diverse and complex organic molecules is not yet widely reported in the scientific literature. The presence of the phenylthio substituent at the 5-position, however, provides a strategic point for further chemical modification. This group can be transformed into a sulfoxide (B87167) or a sulfone, or it can be utilized in cross-coupling reactions, thereby suggesting its significant potential as a versatile platform for generating molecular diversity. Further research is necessary to fully explore and harness the capabilities of the this compound scaffold in the synthesis of intricate molecular structures.

Utilization as a Synthetic Building Block for Annulated or Fused Heterocycles

A significant area where this compound and its derivatives have demonstrated considerable utility is in the synthesis of annulated or fused heterocyclic systems. These complex molecular architectures are of immense interest due to their prevalence in a wide array of biologically active compounds. The inherent reactivity of the pyridone ring, combined with the electronic influence of its substituents, facilitates the construction of elaborate polycyclic frameworks.

A key example of this application is in the synthesis of novel fused tricyclic compounds. In these synthetic routes, derivatives of this compound serve as crucial intermediates. A representative multi-step synthetic sequence to achieve such a fused ring system is outlined below.

StepReactantsReagents and ConditionsProduct
1This compound derivative1. Sodium hydride, Dimethylformamide; 2. Alkyl halideN-alkylated this compound
2N-alkylated this compound1. meta-Chloroperoxybenzoic acid; 2. Pummerer rearrangementCyclization precursor
3Cyclization precursorLewis acid or thermal conditionsFused tricyclic heterocycle

This table provides a generalized synthetic strategy.

In these reaction pathways, the phenylthio group can play a pivotal role, not only as a part of the initial scaffold but also by influencing the subsequent cyclization steps. The successful construction of such fused systems underscores the value of this compound as a versatile building block in modern heterocyclic chemistry.

Precursor for Advanced Chemical Reagents and Intermediates

A common and effective strategy in organic synthesis involves the conversion of a stable and accessible starting material into a more reactive or functionally elaborate reagent. Although this compound possesses intrinsic reactivity, its direct use as a named chemical reagent is not extensively documented.

However, its molecular structure suggests its potential as a precursor for a variety of synthetic intermediates. For instance, the oxidation of the sulfide (B99878) to a sulfoxide or a sulfone would significantly modify the electronic landscape of the pyridone ring, thereby opening up new avenues of reactivity. A sulfoxide derivative, for example, could function as a chiral auxiliary or as a leaving group in specific chemical transformations.

Despite this untapped potential, there is a notable absence of specific, well-documented examples in the scientific literature where this compound is employed as a starting material for the synthesis of advanced and well-characterized chemical reagents. This indicates a promising area for future exploration by synthetic organic chemists.

Application in Ligand Design for Catalytic Systems (Excluding Pharmacological Applications)

The rational design of ligands is a critical aspect of developing efficient and selective transition metal catalysts. The pyridone scaffold, with its inherent nitrogen and oxygen donor atoms, has been investigated for its potential in ligand design. The incorporation of a phenylthio group at the 5-position could theoretically introduce a soft sulfur donor atom for metal coordination, leading to the formation of multidentate ligands.

Such ligands could find potential applications in a variety of catalytic processes, including cross-coupling reactions, hydrogenations, and oxidations. The electronic and steric properties of these potential ligands could be fine-tuned by modifying the phenyl group or the pyridone ring itself.

Nevertheless, a comprehensive review of the current chemical literature does not yield specific instances of this compound being used in the design and synthesis of ligands for non-pharmacological catalytic systems. The exploration of this compound in the fields of coordination chemistry and catalysis remains an open and potentially rewarding area for future scientific inquiry.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

The establishment of environmentally benign and efficient synthetic pathways to 5-(phenylthio)-2-pyridone is a primary area for future investigation. Current methods for the synthesis of 5-thio-substituted pyridones often rely on traditional batch chemistry, which can be resource-intensive.

Flow Chemistry: Continuous flow synthesis offers a promising alternative to batch production, providing enhanced control over reaction parameters, improved safety, and potential for scalability. Future research could focus on developing a continuous flow process for the synthesis of this compound. This would involve the optimization of reaction conditions, such as temperature, pressure, and residence time, and could potentially utilize immobilized reagents or catalysts to further enhance sustainability.

Photocatalysis: The use of visible light as a renewable energy source for chemical transformations is a rapidly growing field. Photocatalytic methods for the C-H thiolation of 2-pyridones could provide a direct and atom-economical route to this compound. Research in this area would involve the design and screening of suitable photocatalysts that can efficiently mediate the formation of the C-S bond under mild conditions. A potential approach involves the copper(II)-catalyzed C6-selective C–H thiolation of 2-pyridones using air as a green oxidant, which could be adapted for the C5 position. rsc.org Another avenue is the metal-free regioselective direct C–H thiolation of 2-pyridones with disulfides or thiols, which has been shown to successfully introduce a sulfide (B99878) moiety at the 5-position. rsc.org

Table 1: Potential Sustainable Synthetic Strategies for this compound

Synthetic ApproachPotential AdvantagesKey Research Focus
Flow Chemistry Improved safety, scalability, and process control.Reactor design, optimization of reaction parameters, and catalyst immobilization.
Photocatalysis Use of renewable energy, mild reaction conditions.Catalyst development, understanding reaction mechanisms, and substrate scope exploration.
Multicomponent Reactions High atom economy and operational simplicity.Design of novel MCRs, catalyst screening, and exploration of diverse starting materials.

Advanced Mechanistic Insights into Complex Transformations

A deeper understanding of the reaction mechanisms governing the synthesis and subsequent transformations of this compound is crucial for the development of more efficient and selective chemical processes.

Computational Modeling (DFT Studies): Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure of reactants, intermediates, and transition states. Future computational studies could focus on elucidating the precise mechanism of C-S bond formation on the 2-pyridone ring. nih.gov This could involve mapping the potential energy surface of the reaction, identifying the rate-determining step, and understanding the role of catalysts and solvents. Such studies can also be used to predict the reactivity of this compound in various chemical transformations. nih.gov

In-situ Spectroscopic Analysis: The use of advanced spectroscopic techniques, such as in-situ NMR and IR spectroscopy, can allow for the real-time monitoring of reactions involving this compound. This would enable the direct observation of transient intermediates and provide experimental validation for computationally predicted reaction pathways.

Exploration of New Chemical Reactivity Patterns

The unique electronic properties imparted by the phenylthio group at the 5-position of the 2-pyridone ring suggest a rich and largely unexplored reactivity profile.

Cycloaddition Reactions: 2-Pyridones are known to participate in cycloaddition reactions, acting as dienes or dienophiles. rsc.orgnih.gov Future research should investigate the influence of the phenylthio substituent on the regio- and stereoselectivity of these reactions. rsc.orgdiva-portal.org For instance, exploring the [4+2] and other cycloaddition reactions of this compound with various dienophiles or dienes could lead to the synthesis of novel and complex heterocyclic scaffolds. The steric and electronic effects of the substituents on the pyridone ring are known to influence the outcome of these reactions. rsc.org

Cross-Coupling Reactions: The C-S bond in this compound could potentially be activated for cross-coupling reactions. organic-chemistry.orgnih.govorganic-chemistry.org Research in this area could explore palladium- or nickel-catalyzed reactions to form new carbon-carbon or carbon-heteroatom bonds at the 5-position. Furthermore, if a halogen were present at another position on the ring, selective cross-coupling reactions could be developed to introduce additional functionality.

Table 2: Unexplored Reactivity Patterns of this compound

Reaction TypePotential OutcomeResearch Direction
Cycloaddition Reactions Synthesis of novel polycyclic and heterocyclic compounds.Investigation of reactivity with various dienophiles and dienes; study of regio- and stereoselectivity.
Cross-Coupling Reactions Functionalization at the 5-position or other positions on the ring.Development of catalytic systems for C-S bond activation and C-X bond coupling.
Oxidation/Reduction of the Sulfide Access to sulfoxide (B87167) and sulfone derivatives with altered electronic properties.Exploration of selective oxidation and reduction methods.

Integration with Advanced Materials Science (Excluding Biological/Clinical Materials)

The inherent properties of the 2-pyridone scaffold, combined with the electronic characteristics of the phenylthio group, make this compound an intriguing building block for the development of novel organic materials.

Polymer Chemistry: Pyridine-containing polymers are of interest for various applications due to their unique electronic and coordination properties. nih.govtamu.edu Future research could explore the use of this compound as a monomer in polymerization reactions. For example, it could be incorporated into the backbone of polymers through ring-opening metathesis polymerization (ROMP) of a norbornene-fused derivative, or through solid-phase synthesis to create focused libraries. acs.orgdigitellinc.com The resulting polymers could exhibit interesting thermal, optical, or electronic properties.

Organic Electronics: Pyridine (B92270) and its derivatives have been extensively studied as components of organic light-emitting diodes (OLEDs) and other organic electronic devices. rsc.orgacs.orgnih.gov The donor-acceptor nature of the 2-pyridone ring, potentially modulated by the phenylthio substituent, suggests that this compound could be a useful component in the design of new charge-transporting or emissive materials. researchgate.netacs.org Research in this area would involve the synthesis of derivatives of this compound and the evaluation of their photophysical and electrochemical properties to assess their potential in devices like OLEDs.

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for 5-(Phenylthio)-2-pyridone, and how are they validated experimentally?

  • Methodology : The most common route involves palladium-catalyzed cross-coupling reactions using air-stable secondary phosphine oxide (SPO) ligands. For example, (1-Ad)₂P(O)H enables coupling of electron-deficient 2-pyridyl Grignard reagents with aryl thioethers. Reaction optimization includes controlling temperature (typically 80–100°C) and inert atmospheres (argon/nitrogen) to prevent oxidation .
  • Validation : Confirm product identity via ¹H/¹³C NMR to verify substitution patterns and HPLC-MS to assess purity (>95%). Cross-reference spectral data with PubChem entries (e.g., InChIKey: VSPHPRHMHNAYBJ-UHFFFAOYSA-N for structural analogs) .

Q. Which analytical techniques are critical for characterizing this compound and its derivatives?

  • Core Techniques :

  • Thin-Layer Chromatography (TLC) : Monitor reaction progress using silica gel plates and UV visualization.
  • Nuclear Magnetic Resonance (NMR) : Assign aromatic proton signals (δ 7.2–8.5 ppm) and confirm sulfur incorporation via ¹H-¹³C HMBC correlations .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formulas (e.g., C₁₁H₉NOS requires m/z 219.0452) .
    • Supplementary Methods : FT-IR to detect C=S stretching (~1100 cm⁻¹) and X-ray crystallography for unambiguous structural confirmation .

Advanced Research Questions

Q. How can palladium-catalyzed cross-coupling conditions be optimized to improve yields of this compound?

  • Catalyst Screening : Compare SPO ligands (e.g., (1-Ad)₂P(O)H) with Buchwald-Hartwig catalysts (e.g., Pd(OAc)₂/XPhos) for electron-deficient substrates. SPO ligands often provide superior stability and turnover numbers (>50 cycles) .
  • Parameter Optimization :

  • Solvent : Use toluene or dioxane for higher dielectric constants to stabilize intermediates.
  • Temperature Gradient : Test 60–120°C to balance reaction rate and side-product formation.
  • Additives : Include Cs₂CO₃ or K₃PO₄ to scavenge protons and drive coupling efficiency .

Q. What strategies address contradictions in reported biological activity data for this compound derivatives?

  • Root Cause Analysis :

  • Purity Verification : Re-examine historical data for compounds characterized only by melting points; reanalyze via HPLC to rule out impurities .
  • Assay Variability : Compare IC₅₀ values across cell lines (e.g., HEK293 vs. HeLa) and normalize to control compounds (e.g., 5-fluorouracil) .
    • Experimental Replication : Follow standardized protocols from journals like Beilstein J. Org. Chem., ensuring full disclosure of solvent batches and incubation times .

Q. How can structure-activity relationship (SAR) studies be designed for this compound analogs?

  • Scaffold Modifications :

Position Modification Biological Impact
2-PyridoneReplace O with SEnhanced kinase inhibition
PhenylthioIntroduce electron-withdrawing groups (e.g., -NO₂)Increased metabolic stability
  • Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to predict binding affinities with AMPA receptors, correlating HOMO-LUMO gaps with experimental IC₅₀ values .

Methodological Guidance

Q. How should researchers conduct a rigorous literature review on this compound?

  • Database Selection : Prioritize SciFinder for reaction pathways and PubMed for bioactivity data. Exclude non-peer-reviewed sources (e.g., ) .
  • Critical Appraisal : Flag studies lacking NMR spectra or using unvalidated commercial compounds. Cross-check CAS RNs (e.g., 915720-54-6 for analogs) against PubChem .

Q. What protocols ensure reproducibility in synthesizing this compound?

  • Detailed Documentation : Follow Beilstein J. Org. Chem. guidelines:

  • Report exact molar ratios (e.g., 1:1.2 substrate:catalyst).
  • Specify glovebox vs. Schlenk line conditions for air-sensitive steps .
    • Data Sharing : Upload raw NMR files and chromatograms to repositories like Zenodo, citing them in supplementary materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.